molecular formula C10H12BrNO B8170103 2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine

2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine

Cat. No.: B8170103
M. Wt: 242.11 g/mol
InChI Key: BECWGXAAIWZWSC-UHFFFAOYSA-N
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Description

2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine is a brominated pyridine derivative with a cyclopropylmethoxy substituent at position 3 and a methyl group at position 4. Its molecular formula is C₁₀H₁₂BrNO (calculated based on substituent analysis). This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties imparted by the cyclopropylmethoxy group. The bromine atom at position 2 enhances its utility as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex heterocycles .

Properties

IUPAC Name

2-bromo-3-(cyclopropylmethoxy)-6-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-2-5-9(10(11)12-7)13-6-8-3-4-8/h2,5,8H,3-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECWGXAAIWZWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OCC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine is a halogenated pyridine derivative that has garnered interest in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H14BrN
Molecular Weight: 256.15 g/mol
CAS Number: [not available in search results]

The compound features a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to the pyridine ring, which contributes to its unique biological properties.

The biological activity of 2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom can enhance its lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Biological Activities

Research indicates that this compound may exhibit several pharmacological activities:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of halogenated pyridines possess significant antimicrobial properties. The incorporation of the cyclopropylmethoxy group may enhance this activity by altering the compound's interaction with microbial membranes.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses, such as the NF-kB signaling pathway.
  • Anticancer Potential: The structural features of 2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine may allow it to act as an anticancer agent. Compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of halogenated pyridines, 2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine was tested against breast cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment. The study highlighted the importance of structural modifications in enhancing bioactivity.

Research on Mechanisms

A detailed investigation into the mechanism revealed that 2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine may inhibit key enzymes involved in cancer progression. For example, it was found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest at the G1 phase, thereby preventing further proliferation of cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key analogs and their distinguishing features:

Compound Name CAS RN Molecular Formula Key Substituents Key Properties/Applications Reference
2-Bromo-3-(cyclopropylmethoxy)-6-methylpyridine N/A C₁₀H₁₂BrNO -Br (C2), -OCH₂C₃H₅ (C3), -CH₃ (C6) Cross-coupling precursor; high lipophilicity N/A
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN -Br (C2), -CH₃ (C3) Intermediate in agrochemical synthesis
2-Bromo-3-hydroxy-6-methylpyridine N/A C₆H₆BrNO -Br (C2), -OH (C3), -CH₃ (C6) Chelating agent; crystallography studies
4-Bromo-2-methoxy-6-methylpyridine 54923-31-8 C₇H₈BrNO -Br (C4), -OCH₃ (C2), -CH₃ (C6) Photovoltaic material precursor
2-Bromo-3-(bromomethyl)-6-methylpyridine 84819927 C₇H₇Br₂N -Br (C2), -CH₂Br (C3), -CH₃ (C6) Alkylating agent in polymer chemistry

Key Observations:

  • Electronic Effects : The electron-donating cyclopropylmethoxy group may stabilize the pyridine ring via resonance, contrasting with the electron-withdrawing bromine atom. This dichotomy influences reactivity in cross-coupling reactions .
  • Lipophilicity : The cyclopropylmethoxy group increases logP (lipophilicity) compared to methoxy or hydroxy analogs, enhancing membrane permeability in drug design contexts .

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